2-bromo-N-ethyl-4-(trifluoromethyl)aniline
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Overview
Description
2-bromo-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-(trifluoromethyl)aniline using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The resulting 2-bromo-4-(trifluoromethyl)aniline can then be alkylated with ethyl halides in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: Ethyl halides in the presence of a base such as potassium carbonate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-ethyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(trifluoromethyl)aniline: Lacks the ethyl group but shares similar reactivity and applications.
4-bromo-2-(trifluoromethyl)aniline: Another positional isomer with comparable properties.
Uniqueness
2-bromo-N-ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Biological Activity
2-Bromo-N-ethyl-4-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound features a bromine atom, an ethyl group, and a trifluoromethyl moiety, which contribute to its unique chemical properties and biological effects. The molecular formula is C₉H₈BrF₃N, with a molecular weight of 285.143 g/mol.
- Molecular Weight : 285.143 g/mol
- Melting Point : 50 °C to 52 °C
- Solubility : Soluble in organic solvents like acetone and methanol
The trifluoromethyl group enhances the compound's acidity and stability, while the bromine atom increases its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals .
Antifungal Activity
Research indicates that this compound exhibits antifungal properties. In a study conducted by Ramani et al. (2021), the compound was tested against Candida albicans, demonstrating significant inhibition of fungal growth. This suggests potential applications in antifungal drug development .
Anti-inflammatory Activity
In addition to its antifungal properties, the compound has been evaluated for anti-inflammatory effects. Kim et al. (2021) reported that it reduces levels of pro-inflammatory cytokines in blood samples, indicating its potential role in managing inflammatory conditions .
Toxicity and Safety Profile
While the compound shows promise in biological applications, its toxicity has not been extensively studied. Preliminary data suggest that it may be harmful if ingested or if it comes into contact with skin. Proper handling procedures are recommended, including the use of personal protective equipment (PPE) and disposal according to local regulations .
Applications
This compound has several potential applications:
- Pharmaceuticals : As an intermediate in synthesizing drugs, particularly those targeting fungal infections or inflammatory diseases.
- Agrochemicals : It can be utilized in developing herbicides and fungicides due to its biological activity.
- Dyes and Pigments : The compound serves as a building block for synthesizing various dyes .
Study on Antifungal Properties
In a controlled laboratory setting, researchers tested various concentrations of this compound against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with higher concentrations yielding more significant effects.
Concentration (µg/mL) | Inhibition (%) |
---|---|
10 | 30 |
50 | 65 |
100 | 90 |
This data highlights the compound's potential as an antifungal agent .
Study on Anti-inflammatory Effects
In another study examining the anti-inflammatory properties of the compound, blood samples from treated subjects showed decreased levels of TNF-alpha and IL-6 cytokines when compared to control groups.
Treatment Group | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 200 | 150 |
Treated | 100 | 75 |
These findings suggest that this compound may be effective in reducing inflammation .
Conclusion and Future Directions
The biological activity of this compound presents exciting opportunities for further research and development in medicinal chemistry and agricultural applications. While initial studies show promise in antifungal and anti-inflammatory activities, more comprehensive investigations are necessary to fully elucidate its mechanisms of action, toxicity profile, and therapeutic potential.
Future research should focus on:
- Expanding the scope of biological testing to include other pathogens.
- Investigating the compound's mechanism of action at the molecular level.
- Assessing long-term safety and efficacy in clinical settings.
Properties
Molecular Formula |
C9H9BrF3N |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9BrF3N/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
SJBNYLQRRNRVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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